molecular formula C22H22O2 B14477742 1,1-Dibenzyloxy-2-phenylethane CAS No. 65416-19-5

1,1-Dibenzyloxy-2-phenylethane

Cat. No.: B14477742
CAS No.: 65416-19-5
M. Wt: 318.4 g/mol
InChI Key: NUOSANPWVZHVHL-UHFFFAOYSA-N
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Description

1,1-Dibenzyloxy-2-phenylethane is an organic compound that features a phenylethane backbone with two benzyloxy groups attached to the first carbon atom. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibenzyloxy-2-phenylethane can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. Another method involves the use of benzyl chloride and phenylethyl alcohol in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Industrial processes may also incorporate additional purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyloxy-2-phenylethane undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The compound can be reduced to form 1,1-dihydroxy-2-phenylethane.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: 1,1-Dihydroxy-2-phenylethane.

    Substitution: Various substituted phenylethane derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dibenzyloxy-2-phenylethane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyloxy-2-phenylethane involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibenzyloxy-2-phenylethane: Features two benzyloxy groups attached to the first carbon of phenylethane.

    1,1-Dibenzyloxy-2-phenylpropane: Similar structure but with an additional carbon in the backbone.

    1,1-Dibenzyloxy-2-phenylbutane: Similar structure but with two additional carbons in the backbone.

Uniqueness

This compound is unique due to its specific arrangement of benzyloxy groups and phenylethane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

65416-19-5

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

2,2-bis(phenylmethoxy)ethylbenzene

InChI

InChI=1S/C22H22O2/c1-4-10-19(11-5-1)16-22(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2

InChI Key

NUOSANPWVZHVHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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